3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-Oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a propyl linker connecting the quinazoline core to a piperazine ring substituted with a pyrimidin-2-yl group. This structural motif is critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-16(23-10-12-24(13-11-23)18-20-7-3-8-21-18)6-9-25-17(27)14-4-1-2-5-15(14)22-19(25)28/h1-5,7-8H,6,9-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUKOHIKFALMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione is part of a class of molecules known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core linked to a piperazine ring substituted with a pyrimidine moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of quinazoline derivatives, including this compound, primarily arises from their ability to interact with various biological targets:
- Enzyme Inhibition : Quinazoline derivatives often act as inhibitors of key enzymes involved in cellular processes. For instance, they can inhibit DNA topoisomerases and bacterial gyrases, which are critical for DNA replication and transcription.
- Receptor Modulation : The compound may also interact with specific receptors in the central nervous system or other tissues, potentially leading to therapeutic effects in neurological disorders.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For example:
- A series of quinazoline derivatives demonstrated moderate antibacterial activity when tested using the agar well diffusion method. Among these compounds, some exhibited a broad spectrum of activity against various bacterial strains, suggesting potential as new antimicrobial agents .
Antiviral Activity
Research has highlighted the antiviral properties of related quinazoline compounds. Notably:
- Certain derivatives showed significant inhibitory effects against viruses such as vaccinia and adenovirus. For example, one compound demonstrated an EC50 value significantly lower than that of standard antiviral drugs, indicating its potential as a lead compound for antiviral therapy .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. This suggests a promising avenue for developing new cancer therapies based on this scaffold .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives revealed that modifications at specific positions on the quinazoline ring could enhance antibacterial activity. The most promising compounds were tested against standard antibiotic-resistant strains, showing efficacy comparable to conventional treatments .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral activity, several quinazoline derivatives were synthesized and screened for their ability to inhibit viral replication. Compounds exhibiting potent activity were identified as candidates for further development into antiviral drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Quinazoline derivative | Moderate antibacterial |
| Compound B | Pyrimidine-based | Significant antiviral |
| Compound C | Piperazine-linked | Anticancer properties |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of structural modifications in drug design.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing quinazoline and piperazine structures exhibit a range of biological activities:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in cancer progression, making them promising candidates for cancer therapy. For instance, studies have shown that quinazoline derivatives can effectively target multiple signaling pathways in cancer cells, leading to apoptosis and reduced proliferation .
- Antimicrobial Properties : The incorporation of piperazine rings has been linked to enhanced antimicrobial activity. Compounds similar to 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibiotics .
- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The specific structural features of this compound may enhance its efficacy in modulating these pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline. Modifications at various positions on the quinazoline or piperazine rings can significantly affect their potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on quinazoline ring | Alters kinase inhibition profile |
| Variation in piperazine substituents | Modifies receptor binding affinity |
| Changes in alkyl chain length | Affects lipophilicity and membrane permeability |
Case Studies
Several studies have reported on the synthesis and evaluation of quinazoline derivatives similar to this compound:
- Synthesis of Quinazoline Derivatives : A study focused on synthesizing various quinazoline derivatives through multi-step reactions involving piperazine intermediates. These derivatives were tested for their anticancer properties against different cell lines, showing promising results .
- Antimicrobial Testing : Another research project evaluated a series of piperazine-containing quinazolines for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-2,4-dione derivatives and related scaffolds exhibit diverse biological activities depending on substitutions. Below is a detailed comparison of the target compound with structural analogs:
Structural and Functional Comparisons
Key Differences and Implications
Core Structure Variations: Quinazoline vs. Planarity and Stacking: The quinazoline core’s larger aromatic system may improve stacking interactions in enzyme active sites compared to pyrimidine derivatives .
Piperazine Substituent Effects :
- Electron-Withdrawing Groups : The pyrimidin-2-yl group in the target compound introduces electron-deficient aromaticity, favoring interactions with electron-rich receptor pockets. In contrast, 4-chlorobenzyl (Compound 7) enhances hydrophobicity, improving membrane permeability .
- Hydrogen Bonding : The 2-hydroxyphenyl group in O-Desmethyl Urapidil facilitates hydrogen bonding with serine or threonine residues in α1-adrenergic receptors, while the phenyl group in ’s compound relies on van der Waals interactions .
Biological Activity Trends :
- Anticancer Activity : Piperazine-linked quinazoline-diones (e.g., Compound 7) show cytotoxicity via topoisomerase inhibition or kinase modulation. The target compound’s pyrimidinyl group may enhance selectivity for pyrimidine-binding enzymes .
- Enzyme Inhibition : Simple alkyl substituents (e.g., propyl, cyclohexyl) in antidiabetic analogs () emphasize hydrophobic interactions, whereas the target compound’s piperazine-pyrimidine chain may engage in dual hydrogen bonding and π-stacking .
Pharmacokinetic Considerations :
- Mitochondrial Targeting : TPP-conjugated analogs () demonstrate the impact of lipophilic cations on subcellular localization, a feature absent in the target compound but relevant for drug design .
- Solubility : The hydrophilic piperazine-pyrimidine moiety in the target compound may improve aqueous solubility compared to phenyl or chlorobenzyl derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of this quinazoline-piperazine hybrid typically involves multi-step condensation and cyclization reactions . A generalized approach includes:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives or substituted urea precursors under acidic conditions .
- Step 2: Introduction of the 3-oxo-propyl linker through alkylation or acylation reactions.
- Step 3: Functionalization with the pyrimidin-2-yl-piperazine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. Optimization strategies :
- Use green oxidants like sodium hypochlorite (NaOCl) for oxidative cyclization, as demonstrated in triazolopyridine syntheses (73% yield, room temperature, ethanol solvent) .
- Purify intermediates via column chromatography or recrystallization to minimize side products .
Q. Example reaction conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | H2SO4, reflux, 6h | 65-70% | |
| Piperazine coupling | DMF, K2CO3, 80°C, 12h | 60% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and linker connectivity (e.g., quinazoline carbonyls at ~165-170 ppm, piperazine protons at 2.5-3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the pyrimidin-2-yl-piperazine moiety’s role in biological activity?
Methodology :
- Systematic substitution : Synthesize analogs with variations in:
- Pyrimidine ring : Replace with pyridine, triazine, or other heterocycles.
- Piperazine substituents : Test alkyl, aryl, or electron-withdrawing groups (e.g., -CF3, -Cl) .
- Biological assays : Screen analogs for target-specific activity (e.g., antibacterial, anti-inflammatory) using:
Q. Example findings :
- Piperazine-linked quinazolines show enhanced antibacterial activity compared to non-substituted derivatives .
- Electron-deficient pyrimidine rings improve binding to hydrophobic enzyme pockets .
Q. What computational strategies predict binding interactions with targets like PARP-1?
Approaches :
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into PARP-1’s catalytic domain (PDB: 5ZJ) to identify key interactions (e.g., H-bonds with Ser904, π-π stacking with Tyr907) .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) for PARP-1 inhibition .
Q. How should contradictory findings in biological activity data be resolved?
Strategies :
- Model standardization : Use isogenic cell lines or consistent animal strains to reduce variability .
- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 curves in enzyme assays) .
- Meta-analysis : Compare data across studies to identify trends (e.g., quinazoline derivatives’ broad-spectrum antibacterial efficacy vs. narrow-target activity) .
Example : In vitro anti-inflammatory activity may not translate in vivo due to pharmacokinetic limitations; address this by optimizing logP (2-3) for better bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
